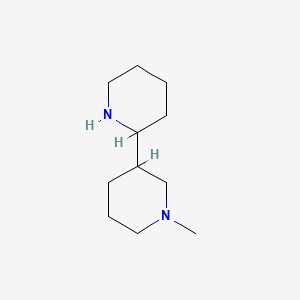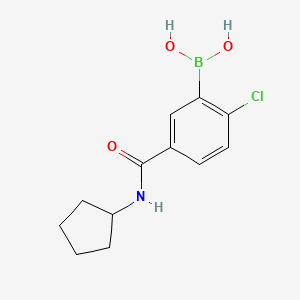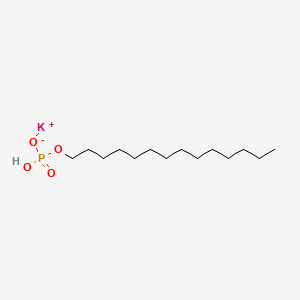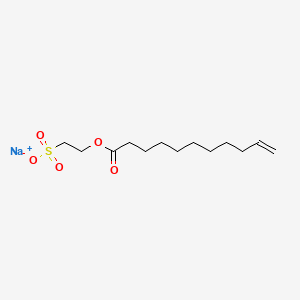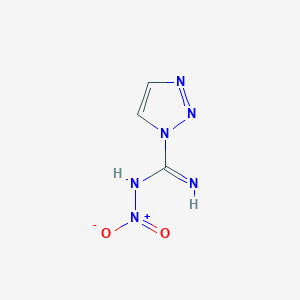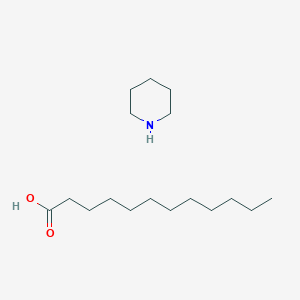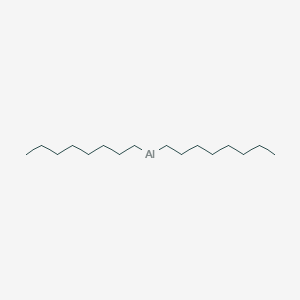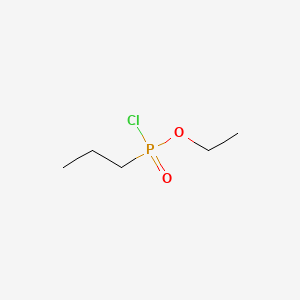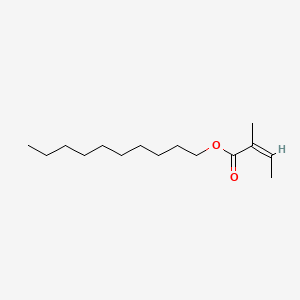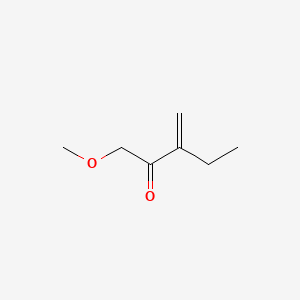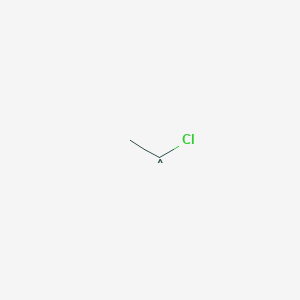
1-Chloroethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl, 1-chloro- (also known as 1-chloroethane) is an organic compound with the molecular formula C2H5Cl. It is a colorless, flammable gas with a faintly sweet odor. This compound is a member of the haloalkanes, which are alkanes containing one or more halogen atoms. Ethyl, 1-chloro- is used in various industrial applications, including as a refrigerant, a solvent, and an intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
Ethyl, 1-chloro- can be synthesized through several methods:
Direct Chlorination of Ethane: This method involves the reaction of ethane with chlorine gas in the presence of ultraviolet light or a catalyst. The reaction proceeds via a free radical mechanism, producing ethyl, 1-chloro- as one of the products.
Hydrochlorination of Ethylene: Ethylene reacts with hydrogen chloride gas in the presence of a catalyst such as aluminum chloride to produce ethyl, 1-chloro-.
Reaction of Ethanol with Thionyl Chloride: Ethanol reacts with thionyl chloride to produce ethyl, 1-chloro-, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods
In industrial settings, ethyl, 1-chloro- is primarily produced through the hydrochlorination of ethylene due to its efficiency and cost-effectiveness. The reaction is carried out in a continuous flow reactor with a catalyst to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Ethyl, 1-chloro- undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: Ethyl, 1-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile. Common nucleophiles include hydroxide ions, cyanide ions, and ammonia.
Elimination Reactions: Ethyl, 1-chloro- can undergo elimination reactions to form ethylene. This reaction typically occurs in the presence of a strong base such as potassium hydroxide.
Oxidation Reactions: Ethyl, 1-chloro- can be oxidized to form acetaldehyde or acetic acid under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or ammonia in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide in alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid.
Major Products Formed
Nucleophilic Substitution: Ethanol, ethyl cyanide, or ethylamine.
Elimination: Ethylene.
Oxidation: Acetaldehyde or acetic acid.
科学研究应用
Ethyl, 1-chloro- has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Solvent: It is used as a solvent in chemical reactions and extractions due to its ability to dissolve a wide range of organic compounds.
Refrigerant: It is used as a refrigerant in cooling systems and air conditioners.
Biological Studies: It is used in studies involving the effects of haloalkanes on biological systems, including their metabolism and toxicity.
作用机制
The mechanism of action of ethyl, 1-chloro- involves its interaction with nucleophiles and bases. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, forming a new compound. In elimination reactions, the chlorine atom and a hydrogen atom are removed, forming a double bond and producing ethylene. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved .
相似化合物的比较
Ethyl, 1-chloro- can be compared with other haloalkanes such as methyl chloride, propyl chloride, and butyl chloride. While all these compounds share similar chemical properties, ethyl, 1-chloro- is unique in its specific applications and reactivity. For example:
Methyl Chloride: Used primarily as a refrigerant and in the production of silicones.
Propyl Chloride: Used as a solvent and in the synthesis of pharmaceuticals.
Butyl Chloride: Used in the production of rubber and as a solvent.
Each of these compounds has distinct physical and chemical properties that make them suitable for specific applications, highlighting the versatility and importance of haloalkanes in various industries.
属性
CAS 编号 |
16520-13-1 |
|---|---|
分子式 |
C2H4Cl |
分子量 |
63.50 g/mol |
InChI |
InChI=1S/C2H4Cl/c1-2-3/h2H,1H3 |
InChI 键 |
JSICDMRDIHNAKT-UHFFFAOYSA-N |
规范 SMILES |
C[CH]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



